Diatrizoic acid dihydrate

Vue d'ensemble

Description

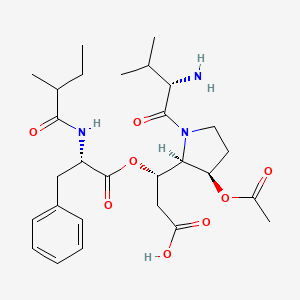

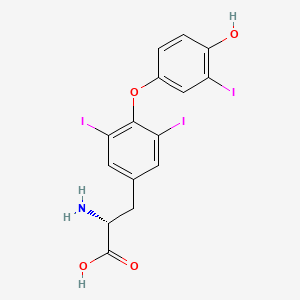

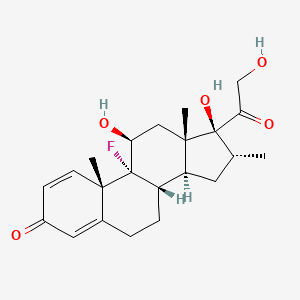

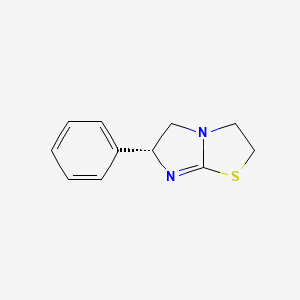

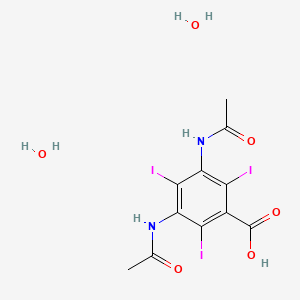

Diatrizoic acid dihydrate, also known as Amidotrizoic acid dihydrate, is a compound used as a reference standard in the United States Pharmacopeia . It is an iodine-containing X-ray contrast agent . The empirical formula is C11H9I3N2O4 · 2H2O and it has a molecular weight of 649.94 .

Molecular Structure Analysis

The molecular structure of Diatrizoic acid dihydrate is represented by the formula C11H9I3N2O4 · 2H2O . The ChemSpider ID for Diatrizoic acid is 2055 . The structure contains iodine, which is known to be electron-dense and effectively scatter or stop X-rays .Chemical Reactions Analysis

Diatrizoic acid is an iodine-containing X-ray contrast agent. Iodinated contrast agents were among the first contrast agents developed . Iodine is known to be particularly electron-dense and to effectively scatter or stop X-rays .Physical And Chemical Properties Analysis

Diatrizoic acid exists in the form of anhydrous as well as dihydrate form with a molecular formula of C11H9I3N2O4. It generally exists as a sodium salt with a molecular weight of 613.92 g/mol .Applications De Recherche Scientifique

X-ray Contrast Agent

Diatrizoic acid dihydrate is commonly used as an X-ray contrast agent . The compound has been investigated in depth towards its interaction with water in the solid state . This application is crucial in medical imaging as it helps to improve the visibility of certain structures or fluids within the body during an X-ray procedure.

Investigation of Solid-State Interactions

The compound is used as a model to study the complex solid-state landscape of sodium salts . It’s been found that pharmaceutical sodium salts, like diatrizoic acid monosodium salt, are prone to incorporate water into their crystal structure . This research is important for understanding the stability and dose uniformity of pharmaceuticals.

Crystallization Studies

Diatrizoic acid dihydrate is used in crystallization studies . It crystallizes in two hydrated, three anhydrous, and nine solvated solid forms, all of which have been characterized by X-ray crystallography . These studies provide insights into the crystallization process and the intermolecular interactions in different crystal forms.

Pharma Release Testing

This compound is suitable for use in several analytical applications including pharma release testing . This involves testing the drug release from the pharmaceutical product to ensure it meets the required release specifications.

Pharma Method Development

Diatrizoic acid dihydrate is also used in pharma method development for qualitative and quantitative analyses . This is crucial in the pharmaceutical industry to ensure the quality, safety, and efficacy of the drugs.

Blood Cell Separation

Sodium diatrizoate hydrate, a form of diatrizoic acid, is used as a density gradient reagent in blood cell separation . This application is important in both research and clinical settings for isolating different types of blood cells.

Isolation of Plasma Lymphocytes, Monocytes, and Dendritic Cells

The compound has been used in the isolation of plasma lymphocytes, monocytes, and dendritic cells . These cells play a crucial role in the immune response, and their isolation is important for various immunological studies.

Spore Purification

Sodium diatrizoate hydrate has been used in spore purification . This application is important in microbiology research, particularly in studies involving bacterial spores.

Mécanisme D'action

Target of Action

Diatrizoic acid dihydrate, also known as amidotrizoate, is primarily used as a contrast agent in radiology . The primary targets of this compound are the body tissues that need to be visualized during radiological procedures . It is used for a wide variety of diagnostic imaging methods, including angiography, urography, cholangiography, computed tomography, hysterosalpingography, and retrograde pyelography .

Mode of Action

Diatrizoic acid dihydrate works by blocking X-rays . It contains iodine, which is known to be particularly electron-dense and effectively scatters or stops X-rays . Depending on how the agent is administered, it localizes or builds up in certain areas of the body . The resulting high level of iodine allows the X-rays to create a “picture” of the area . The areas of the body in which the agent localizes will appear white on the X-ray film, creating the needed distinction or contrast between one organ and other tissues .

Pharmacokinetics

Diatrizoic acid dihydrate is minimally absorbed from the intestines and excreted into the urinary bladder . Because of its high osmolarity, it can draw water from the surrounding tissues into the intestines, potentially causing dehydration in individuals with already small plasma volume such as infants .

Result of Action

The primary result of the action of diatrizoic acid dihydrate is the enhanced visualization of body structures during radiological procedures . The contrast it provides helps doctors see any special conditions that may exist in the organ or part of the body being examined . High osmolal radiocontrast agents like diatrizoate are cytotoxic to renal cells. The toxic effects include apoptosis, cellular energy failure, disruption of calcium homeostasis, and disturbance of tubular cell polarity, and are thought to be linked to oxidative stress .

Action Environment

The action of diatrizoic acid dihydrate can be influenced by environmental factors. For instance, it has been found that diatrizoic acid monosodium salt, an X-ray contrast agent, has a complex interaction with water in the solid state . Five hydrates with water content ranging from 0.3 to 8 molar equivalents of water show a high degree of interconvertibility, stoichiometric and non-stoichiometric behavior, and potential of amorphisation during the release of water . This highlights the importance of understanding the environmental factors that can influence the action, efficacy, and stability of diatrizoic acid dihydrate.

Safety and Hazards

Orientations Futures

Diatrizoic acid is a commonly used water-soluble, iodinated, radiopaque x-ray contrast medium . It is used for a wide variety of diagnostic imaging methods, including angiography, urography, cholangiography, computed tomography, hysterosalpingography, and retrograde pyelography . It can be used for imaging the gastrointestinal tract in patients allergic to barium . The future directions of Diatrizoic acid dihydrate could involve further optimization of its physical and chemical properties for enhanced performance in diagnostic imaging .

Propriétés

IUPAC Name |

3,5-diacetamido-2,4,6-triiodobenzoic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4.2H2O/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;;/h1-2H3,(H,15,17)(H,16,18)(H,19,20);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQKUXXJPHSPOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13I3N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048960 | |

| Record name | Diatrizoic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

649.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diatrizoic acid dihydrate | |

CAS RN |

50978-11-5 | |

| Record name | Amidotrizoic Acid [BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050978115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diatrizoic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIATRIZOIC ACID DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/408463F217 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.